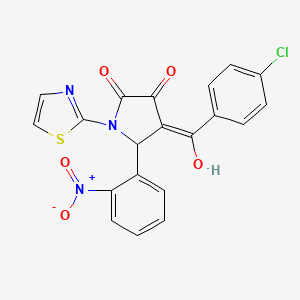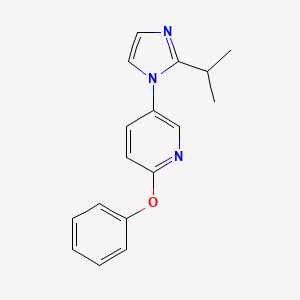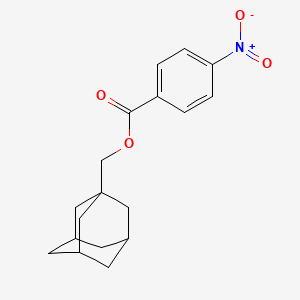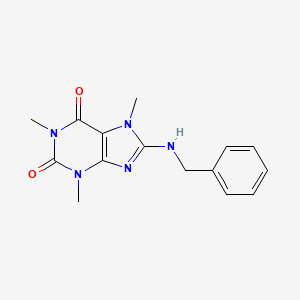![molecular formula C13H14N4S B5498558 5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole](/img/structure/B5498558.png)
5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5'-methyl-1-[2-(2-thienyl)ethyl]-1H,3'H-2,4'-biimidazole is a heterocyclic compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as MTBIT and has a molecular formula of C15H14N4S. MTBIT is a biologically active compound that exhibits various biochemical and physiological effects.
Mecanismo De Acción
The mechanism of action of MTBIT is not fully understood. However, it is believed that MTBIT exerts its biological activity by interacting with various cellular targets, including enzymes, receptors, and ion channels. MTBIT has been found to inhibit the activity of some viral enzymes, which makes it a potential candidate for the development of antiviral drugs.
Biochemical and Physiological Effects:
MTBIT has been found to exhibit various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells and induce apoptosis. MTBIT has also been found to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines. In addition, MTBIT has been found to exhibit neuroprotective activity by protecting neurons from oxidative stress.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
MTBIT has several advantages for lab experiments, including its high purity and stability. However, MTBIT is a relatively expensive compound, which can limit its use in some experiments. In addition, the synthesis of MTBIT is a multi-step process, which can make it challenging to obtain large quantities of the compound.
Direcciones Futuras
There are several future directions for the research on MTBIT. One potential direction is the development of MTBIT-based antiviral drugs. Another potential direction is the use of MTBIT as a building block for the synthesis of novel materials. Additionally, further studies are needed to fully understand the mechanism of action of MTBIT and its potential applications in various fields of science.
Conclusion:
MTBIT is a biologically active compound that exhibits various biochemical and physiological effects. It has potential applications in various fields of science, including antiviral drug development and material science. The synthesis of MTBIT is a multi-step process, and the compound is relatively expensive. However, its high purity and stability make it a valuable compound for lab experiments. Further studies are needed to fully understand the mechanism of action of MTBIT and its potential applications in various fields of science.
Métodos De Síntesis
The synthesis of MTBIT involves the reaction of 2-thiophenylethylamine with 2,4-pentanedione in the presence of ammonium acetate. The reaction is carried out in ethanol at reflux temperature, and the product is obtained by recrystallization from ethanol. The yield of MTBIT obtained through this method is around 70%.
Aplicaciones Científicas De Investigación
MTBIT has been extensively studied for its potential applications in various fields of science. It has been found to exhibit antiviral, antitumor, and anti-inflammatory activities. MTBIT has also been found to have potential applications in the field of material science, where it can be used as a building block for the synthesis of novel materials.
Propiedades
IUPAC Name |
2-(5-methyl-1H-imidazol-4-yl)-1-(2-thiophen-2-ylethyl)imidazole |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N4S/c1-10-12(16-9-15-10)13-14-5-7-17(13)6-4-11-3-2-8-18-11/h2-3,5,7-9H,4,6H2,1H3,(H,15,16) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MUMCGBRNJNUMMK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=CN1)C2=NC=CN2CCC3=CC=CS3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.34 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-(6-{[(2S,5R)-5-(pyrrolidin-1-ylmethyl)tetrahydrofuran-2-yl]methyl}pyridazin-3-yl)thiomorpholine](/img/structure/B5498477.png)
![2,5-dichloro-N-[3-(3-methyl-1-piperidinyl)propyl]benzenesulfonamide](/img/structure/B5498481.png)
![N'-[(1,3-dimethyl-1H-pyrazol-4-yl)methylene]-3,5-dimethoxybenzohydrazide](/img/structure/B5498486.png)


![2-[2-(5-fluoro-1H-benzimidazol-2-yl)-1-piperidinyl]-N-(1-methyl-1H-pyrazol-4-yl)acetamide](/img/structure/B5498510.png)
![2-[2-(2-methylphenyl)vinyl]-3-(2-phenylethyl)-4(3H)-quinazolinone](/img/structure/B5498526.png)

![N-[3-(1-naphthyl)propyl]methanesulfonamide](/img/structure/B5498538.png)
![2-[(5-benzyl-4-phenyl-4H-1,2,4-triazol-3-yl)thio]-N-(2-furylmethyl)acetamide](/img/structure/B5498543.png)

![1-[3-(aminocarbonyl)pyridin-2-yl]-4-(3-methylphenoxy)piperidine-4-carboxylic acid](/img/structure/B5498564.png)
![5-[(4-methyl-1H-imidazol-1-yl)methyl]-3-[1-(4-methylphenyl)cyclopentyl]-1,2,4-oxadiazole](/img/structure/B5498584.png)
![N-cyclopropyl-1'-[(5-fluoropyridin-2-yl)carbonyl]-1,4'-bipiperidine-3-carboxamide](/img/structure/B5498588.png)